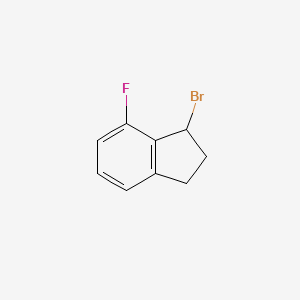
1-bromo-7-fluoro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-7-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene can be synthesized through several synthetic routes. One common method involves the bromination of 7-fluoro-2,3-dihydro-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of 7-fluoro-2,3-dihydro-1H-indene by removing the bromine atom.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Oxidation: Ketones or aldehydes.
Reduction: 7-Fluoro-2,3-dihydro-1H-indene.
科学的研究の応用
1-Bromo-7-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-bromo-7-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-Bromo-2,3-dihydro-1H-indene: Lacks the fluorine atom, which may result in different reactivity and applications.
7-Fluoro-2,3-dihydro-1H-indene:
1-Bromo-7-chloro-2,3-dihydro-1H-indene: Substitution of fluorine with chlorine can lead to variations in reactivity and biological activity.
Uniqueness: 1-Bromo-7-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties
特性
分子式 |
C9H8BrF |
|---|---|
分子量 |
215.06 g/mol |
IUPAC名 |
1-bromo-7-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrF/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2 |
InChIキー |
ITBJOTISDNHEDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1Br)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


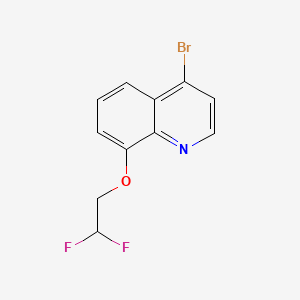
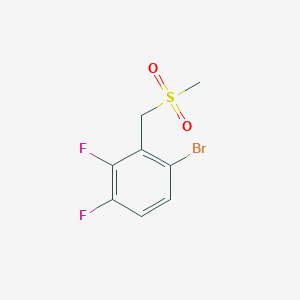
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
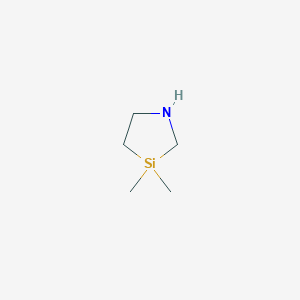
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

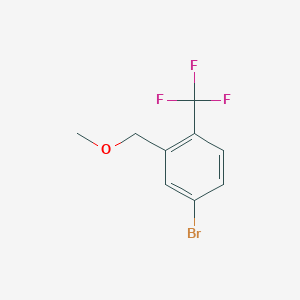

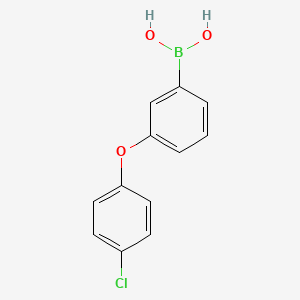
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)

![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)

